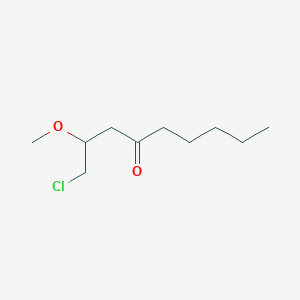
1-Chloro-2-methoxynonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methoxynonan-4-one is an organic compound with the molecular formula C10H19ClO2 This compound is characterized by the presence of a chlorine atom, a methoxy group, and a ketone functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxynonan-4-one can be synthesized through various methods. One common approach involves the chlorination of 2-methoxynonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-methoxynonan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Alcohols or amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-Chloro-2-methoxynonan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of haloalkanes on biological systems, including their metabolism and toxicity.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2-methoxynonan-4-one involves its interaction with nucleophiles due to the presence of the electrophilic chlorine atom. This interaction can lead to the formation of various substitution products. The ketone group can participate in redox reactions, acting as an electrophile in reduction reactions and as a nucleophile in oxidation reactions.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methoxybenzene: Similar in structure but contains a benzene ring instead of a nonane chain.
2-Chloro-1-methoxypropane: Contains a shorter carbon chain and different positioning of the methoxy and chlorine groups.
Uniqueness: 1-Chloro-2-methoxynonan-4-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity patterns compared to other haloalkanes.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
102516-17-6 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
1-chloro-2-methoxynonan-4-one |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-9(12)7-10(8-11)13-2/h10H,3-8H2,1-2H3 |
Clé InChI |
SEEGXXCBXBJHAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC(CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















